molecular formula C11H12O3 B8784619 4-Butyrylbenzoic acid

4-Butyrylbenzoic acid

Cat. No.: B8784619
M. Wt: 192.21 g/mol
InChI Key: KZAGOSIRNVIVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyrylbenzoic acid (IUPAC name: 4-(butanoyl)benzoic acid) is a para-substituted benzoic acid derivative featuring a butyryl (C₃H₇CO-) group attached to the benzene ring. This compound combines the aromatic carboxylic acid functionality with a ketone-containing side chain, making it a versatile intermediate in organic synthesis, pharmaceutical research, and materials science. The butyryl group may influence solubility, acidity, and reactivity compared to other substituents, as seen in related compounds .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-butanoylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

KZAGOSIRNVIVKT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

4-BBA undergoes esterification with alcohols under acid catalysis. In a modified protocol from the acetylation of 4-hydroxybenzoic acid , 4-BBA reacts with alcohols (e.g., methanol) in the presence of sulfuric acid or acetic anhydride:

4-BBA+R-OHH2SO44-Butyrylbenzoate ester+H2O\text{4-BBA} + \text{R-OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Butyrylbenzoate ester} + \text{H}_2\text{O}

Key Data :

  • Reagents : Methanol (3 mL/g 4-BBA), acetic anhydride (1.5 eq), H₂SO₄ (catalytic) .

  • Conditions : 50–60°C, 15 minutes.

  • Yield : Up to 92% for analogous esters .

Nucleophilic Acyl Substitution

The butyryl group participates in nucleophilic substitutions. For example, reactions with amines yield amides:

4-BBA+R-NH24-Butyrylbenzamide+H2O\text{4-BBA} + \text{R-NH}_2 \rightarrow \text{4-Butyrylbenzamide} + \text{H}_2\text{O}

Key Data :

  • Catalyst : Palladium catalysts enable carbonylative coupling with amines under CO pressure (2–30 bar) .

  • Solvents : Methanol, toluene, or DMF enhance reaction efficiency .

  • Yield : >95% in optimized multi-step syntheses .

Oxidative Reactions

4-BBA derivatives are susceptible to oxidation. In peroxynitrite-mediated reactions, analogous benzaldehydes oxidize to benzoic acids :

4-Butyrylbenzaldehyde+ONOO4-BBA+byproducts\text{4-Butyrylbenzaldehyde} + \text{ONOO}^- \rightarrow \text{4-BBA} + \text{byproducts}

Key Findings :

  • Mechanism : Radical attack and peracid formation dominate at high oxidant concentrations .

  • Byproducts : Benzyl alcohol forms via Cannizzaro-type reactions under acidic conditions .

Friedel-Crafts Acylation

The butyryl group can act as an acylating agent in aromatic electrophilic substitution. For example, benzene reacts with γ-butyrolactone in the presence of AlCl₃ to form 4-benzene-1-butyric acid :

Benzene+γ-butyrolactoneAlCl34-phenylbutyric acid\text{Benzene} + \gamma\text{-butyrolactone} \xrightarrow{\text{AlCl}_3} \text{4-phenylbutyric acid}

Optimized Parameters :

  • Molar Ratios : Benzene:AlCl₃:γ-butyrolactone = 5.13:1.50:1.16 .

  • Yield : 92% at 35–40°C .

Decarboxylation and Thermal Stability

Thermal decomposition of 4-BBA generates CO₂ and 4-butylacetophenone. Solubility studies in organic solvents (e.g., THF, cyclohexanone) show stability up to 160°C :

SolventSolubility (g/100g, 25°C)Decomposition Temp (°C)
Tetrahydrofuran12.3160
Cyclohexanone8.7155
Acetophenone10.1165

Toxicity and Handling

Repeated exposure to 4-BBA derivatives (e.g., 4-methylbenzoic acid) at 300 mg/kg/day causes reproductive toxicity in rats, including reduced epididymal sperm counts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-butyrylbenzoic acid and its analogs:

Compound Substituent CAS Number Melting Point (°C) Key Properties Applications
This compound Butyryl (C₃H₇CO-) N/A Not reported Likely moderate solubility in polar solvents; ketone group enhances reactivity. Pharmaceutical intermediates, polymer synthesis.
4-Hydroxybenzoic acid Hydroxyl (-OH) 99-96-7 213–215 High solubility in water; strong hydrogen bonding . Preservatives, R&D in drug delivery .
4-Bromobenzoic acid Bromo (-Br) 586-76-5 255 Low water solubility; electron-withdrawing Br increases acidity . Synthesis of halogenated pharmaceuticals and agrochemicals .
4-(methoxycarbonyl)benzoic acid Methoxycarbonyl (-COOCH₃) Varies ~120–125 (estimated) Ester group improves lipophilicity; hydrolyzes to carboxylic acid . Peptide synthesis, HPLC analysis .
4-(trans-4-Butylcyclohexyl)benzoic acid trans-4-butylcyclohexyl 83626-35-1 Not reported Bulky substituent reduces crystallinity; potential for liquid crystal applications . Materials science, liquid crystal displays .

Key Findings:

Acidity and Reactivity :

  • Electron-withdrawing groups (e.g., -Br in 4-bromobenzoic acid) enhance the acidity of the carboxylic acid group compared to this compound, where the butyryl group is moderately electron-withdrawing due to its ketone .
  • The methoxycarbonyl group in 4-(methoxycarbonyl)benzoic acid acts as a protecting group, enabling controlled hydrolysis in synthetic pathways .

Solubility and Stability: 4-Hydroxybenzoic acid exhibits high water solubility due to its hydroxyl group, whereas 4-bromobenzoic acid is less soluble in polar solvents .

Applications :

  • 4-Bromobenzoic acid is critical in cross-coupling reactions for drug synthesis, while 4-hydroxybenzoic acid is widely used in preservatives due to its antimicrobial properties .
  • 4-(methoxycarbonyl)benzoic acid serves as a building block in peptide chemistry, contrasting with the hypothetical role of this compound in ketone-based pharmaceuticals .

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